molecular formula C9H8N2 B7722446 2-Aminoquinoline CAS No. 31135-62-3

2-Aminoquinoline

Cat. No. B7722446
M. Wt: 144.17 g/mol
InChI Key: GCMNJUJAKQGROZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08957049B2

Procedure details

6-Bromo-2-chloroquinoline (200 mg, 0.8 mmol) and N-methylbenzylamine (2 mL) were heated at 120° C. for 16 hours. Extraction from 2M NaOH into DCM and drying on Na2SO4 gave the crude 2-aminoquinoline. This was converted, via Methods 3 and 5, to compound 204 (110 mg, 46%). [M−H]−=291.1 m/z. Activity: A
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7](Cl)[CH:6]=[CH:5]2.C[NH:14]CC1C=CC=CC=1>>[NH2:14][C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[CH:2][CH:3]=2)[N:8]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=C2C=CC(=NC2=CC1)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
CNCC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction from 2M NaOH into DCM
CUSTOM
Type
CUSTOM
Details
drying on Na2SO4

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08957049B2

Procedure details

6-Bromo-2-chloroquinoline (200 mg, 0.8 mmol) and N-methylbenzylamine (2 mL) were heated at 120° C. for 16 hours. Extraction from 2M NaOH into DCM and drying on Na2SO4 gave the crude 2-aminoquinoline. This was converted, via Methods 3 and 5, to compound 204 (110 mg, 46%). [M−H]−=291.1 m/z. Activity: A
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7](Cl)[CH:6]=[CH:5]2.C[NH:14]CC1C=CC=CC=1>>[NH2:14][C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[CH:2][CH:3]=2)[N:8]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=C2C=CC(=NC2=CC1)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
CNCC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction from 2M NaOH into DCM
CUSTOM
Type
CUSTOM
Details
drying on Na2SO4

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08957049B2

Procedure details

6-Bromo-2-chloroquinoline (200 mg, 0.8 mmol) and N-methylbenzylamine (2 mL) were heated at 120° C. for 16 hours. Extraction from 2M NaOH into DCM and drying on Na2SO4 gave the crude 2-aminoquinoline. This was converted, via Methods 3 and 5, to compound 204 (110 mg, 46%). [M−H]−=291.1 m/z. Activity: A
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7](Cl)[CH:6]=[CH:5]2.C[NH:14]CC1C=CC=CC=1>>[NH2:14][C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[CH:2][CH:3]=2)[N:8]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=C2C=CC(=NC2=CC1)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
CNCC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction from 2M NaOH into DCM
CUSTOM
Type
CUSTOM
Details
drying on Na2SO4

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08957049B2

Procedure details

6-Bromo-2-chloroquinoline (200 mg, 0.8 mmol) and N-methylbenzylamine (2 mL) were heated at 120° C. for 16 hours. Extraction from 2M NaOH into DCM and drying on Na2SO4 gave the crude 2-aminoquinoline. This was converted, via Methods 3 and 5, to compound 204 (110 mg, 46%). [M−H]−=291.1 m/z. Activity: A
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7](Cl)[CH:6]=[CH:5]2.C[NH:14]CC1C=CC=CC=1>>[NH2:14][C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[CH:2][CH:3]=2)[N:8]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=C2C=CC(=NC2=CC1)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
CNCC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction from 2M NaOH into DCM
CUSTOM
Type
CUSTOM
Details
drying on Na2SO4

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.